molecular formula C17H36ClI2N7 B14491711 s-Triazine, 2,4-bis(2'-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide CAS No. 63979-33-9

s-Triazine, 2,4-bis(2'-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide

Cat. No.: B14491711
CAS No.: 63979-33-9
M. Wt: 627.8 g/mol
InChI Key: PRUYOUOTFYXKJE-UHFFFAOYSA-L
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Description

s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide is a synthetic organic compound belonging to the s-triazine family This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms at alternating positions

Preparation Methods

The synthesis of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The chloro substituent is introduced via nucleophilic substitution reactions, where chlorine atoms replace hydrogen atoms on the triazine ring.

    Quaternization: The diethylmethylammonio groups are introduced through quaternization reactions, where tertiary amines react with alkyl halides.

    Iodination: Finally, the compound is treated with iodine to form the diiodide salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazine ring or substituents.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro substituent.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In plants, it inhibits photosynthesis by blocking electron transport in the chloroplasts.

Comparison with Similar Compounds

s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide can be compared with other s-triazine derivatives such as:

    Atrazine: A widely used herbicide with similar triazine ring structure but different substituents.

    Simazine: Another herbicide with a triazine ring and different alkylamino substituents.

    Propazine: Similar to atrazine but with isopropylamino substituents.

The uniqueness of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives .

Properties

CAS No.

63979-33-9

Molecular Formula

C17H36ClI2N7

Molecular Weight

627.8 g/mol

IUPAC Name

2-[[4-chloro-6-[2-[diethyl(methyl)azaniumyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C17H36ClN7.2HI/c1-7-24(5,8-2)13-11-19-16-21-15(18)22-17(23-16)20-12-14-25(6,9-3)10-4;;/h7-14H2,1-6H3,(H2,19,20,21,22,23);2*1H/q+2;;/p-2

InChI Key

PRUYOUOTFYXKJE-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCNC1=NC(=NC(=N1)Cl)NCC[N+](C)(CC)CC.[I-].[I-]

Origin of Product

United States

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